Cas no 55273-05-7 (Impromidine)
Impromidine structure
Product Name:Impromidine
CAS番号:55273-05-7
MF:C14H23N7S
メガワット:321.444319963455
CID:943634
PubChem ID:41376
Update Time:2025-04-19
Impromidine 化学的及び物理的性質
名前と識別子
-
- Impromidine
- 1-[3-(1H-Imidazol-4-yl)propyl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine
- 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
- 1-(3-Imidazol-4-ylpropyl)-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidin
- Guanidine,N-(3-(1H-imidazol-4-yl)propyl)-N'-(2-(((5-methyl-1H
- Impromidina
- Impromidina [INN-Spanish]
- Impromidine [INN:BAN]
- Impromidinum
- Impromidinum [INN-Latin]
- N-[3-(1(3)H-imidazol-4-yl)-propyl]-N'-[2-(5-methyl-1(3)H-imidazol-4-ylmethylsulfanyl)-ethyl]-guanidine
- N-[3-(4-Imidazolyl)propyl]-N'-[2-(4-methyl-5-imidazolylmethyl-thio)ethyl]guanidine
- 55273-05-7
- UNII-931L4X5WMM
- IMPROMIDINE [INN]
- PDSP1_001445
- SCHEMBL407158
- 1-(3-IMIDAZOL-4-YLPROPYL)-3-(2-(((5-METHYLIMIDAZOL-4-YL)METHYL)THIO)ETHYL)GUANIDINE
- 2-[3-(3H-imidazol-4-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
- MURRAGMMNAYLNA-UHFFFAOYSA-N
- Guanidine, N-(3-(1H-imidazol-4-yl)propyl)-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-
- GTPL1226
- L000313
- AKOS040745866
- BDBM22884
- 2-[3-(1H-imidazol-5-yl)propyl]-1-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
- PDSP2_001429
- Hydrochloride, Impromidine
- SCHEMBL9771045
- DTXSID90203780
- N-[2-((5-Methyl-4-imidazolyl)methylthio)ethyl]-N'-[3-(4-imidazolyl)-propyl] guanidine
- BDBM50483127
- Q6007727
- 2-[3-(1H-imidazol-5-yl)propyl]-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
- CHEMBL12608
- 931L4X5WMM
-
- インチ: 1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18)
- InChIKey: MURRAGMMNAYLNA-UHFFFAOYSA-N
- ほほえんだ: S(CC1=C(C)NC=N1)CCN/C(/N)=N/CCCC1=CN=CN1
計算された属性
- せいみつぶんしりょう: 321.17400
- どういたいしつりょう: 321.17356494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 10
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 133Ų
じっけんとくせい
- PSA: 130.57000
- LogP: 2.30270
Impromidine 関連文献
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
55273-05-7 (Impromidine) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Shandong Jing Kun Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬